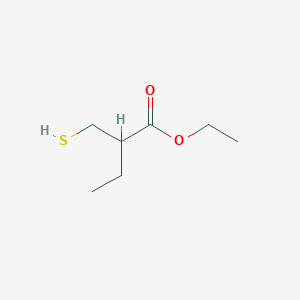

Ethyl 2-(mercaptomethyl)butanoate

Description

Ethyl 2-(mercaptomethyl)butanoate is a thioester derivative of butanoic acid, characterized by a mercaptomethyl (–CH2SH) group attached to the second carbon of the butanoate backbone. These compounds are pivotal in organic synthesis, flavor chemistry, and pharmaceutical intermediates due to their reactive thiol (–SH) and ester (–COO–) functionalities.

Properties

Molecular Formula |

C7H14O2S |

|---|---|

Molecular Weight |

162.25 g/mol |

IUPAC Name |

ethyl 2-(sulfanylmethyl)butanoate |

InChI |

InChI=1S/C7H14O2S/c1-3-6(5-10)7(8)9-4-2/h6,10H,3-5H2,1-2H3 |

InChI Key |

RUWINAYFAKVVDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CS)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Differences in Properties and Reactivity

Mercapto vs. Hydroxy Groups

- Ethyl 3-mercapto-2-methylbutanoate (): The thiol (–SH) group confers high reactivity in nucleophilic substitutions and metal coordination. Thioesters are known for strong, pungent odors, making them candidates for flavor compounds.

- Ethyl 2-hydroxy-3-methylbutanoate (): The hydroxyl (–OH) group enables hydrogen bonding, increasing solubility in polar solvents. Such esters are intermediates in drug synthesis (e.g., chiral alcohols).

Methyl vs. Acetyl Substituents

- Ethyl 2-methylbutanoate (): The methyl branch enhances volatility, contributing to its role in wine and fruit aromas. Its low molecular weight (130.18 g/mol) facilitates detection via GC-FID .

- Ethyl 2-acetyl-3-methylbutanoate (): The acetyl group introduces keto functionality, enabling cyclization reactions critical for synthesizing heterocyclic pharmaceuticals.

Halogenated Derivatives

- Ethyl 4-bromo-2-methylbutanoate (): The bromine atom increases electrophilicity, making it reactive in cross-coupling reactions. Requires careful handling due to toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.